molecular formula C14H16O2 B1200177 Acylfulvene CAS No. 125392-76-9

Acylfulvene

Cat. No. B1200177
M. Wt: 216.27 g/mol
InChI Key: HLAKJNQXUARACO-ZDUSSCGKSA-N
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Description

Acylfulvene is a class of cytotoxic semi-synthetic derivatives of illudin, a natural product that can be extracted from the jack o’lantern mushroom (Omphalotus olearius) . One important acylfulvene, 6-hydroxymethylacylfulvene (irofulven), has been evaluated for the treatment of a wide assortment of cancers and tumors .


Synthesis Analysis

The synthesis of acylfulvene involves the creation of several analogs. These compounds are obtained either by a chiral resolution method or by asymmetric synthesis . The absolute configuration of acylfulvene analogs has a significant influence on cytotoxicity . The enantioselective total synthesis of acylfulvene features metathesis reactions for the rapid assembly of the molecular framework .


Molecular Structure Analysis

Acylfulvene has a molecular formula of C14H16O2 . It is a semi-synthetic derivative of illudin . A novel acylfulvene molecule, LP-184, metabolizes to an active compound by the oxidoreductase activity of enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently elevated in multiple solid tumor types .


Chemical Reactions Analysis

Acylfulvene compounds are bioactivated by reductive cytosolic enzymes, leading to a reactive intermediate that can further alkylate cellular macromolecules . The rates of AOR-mediated activation are more strongly dependent on acylfulvene substitution than on absolute stereochemistry .


Physical And Chemical Properties Analysis

Acylfulvene has a molar mass of 216.28 g/mol . More detailed physical and chemical properties may be found in its Safety Data Sheets .

Safety And Hazards

The safety data sheets of acylfulvene provide detailed information about its safety and hazards . It’s important to handle it with care, avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

LP-184, a novel acylfulvene molecule, exhibits anti-cancer activity against diverse solid tumors with homologous recombination deficiency . It shows nanomolar potency in a diverse range of HRD cancer models, including prostate cancer organoids, leiomyosarcoma cell lines and patient-derived tumor graft models of lung, pancreatic, and prostate cancers . These preclinical findings illustrate the potential of LP-184 as a pan-HRD cancer therapeutic . Further clinical evaluation of LP-184 in a large subset of HRD solid tumors is supported .

properties

IUPAC Name

(5'R)-5'-hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-8-6-10-9(2)14(4-5-14)13(3,16)12(15)11(10)7-8/h6-7,16H,4-5H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAKJNQXUARACO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327131
Record name Acylfulvene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acylfulvene

CAS RN

125392-76-9
Record name (6′R)-6′-Hydroxy-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125392-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acylfulvene, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125392769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acylfulvene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acylfulvene, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4T2FA57Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
468
Citations
M Movassaghi, G Piizzi, DS Siegel… - Angewandte …, 2006 - Wiley Online Library
… ,(À)-irofulven (4; hydroxymethyl acylfulvene (HMAF)), has recently demonstrated far superior … [3] Herein, we describe a convergent enantioselective total synthesis of (À)-acylfulvene (3) …
Number of citations: 82 onlinelibrary.wiley.com
TC McMorris, MJ Kelner, W Wang, J Yu… - Journal of Natural …, 1996 - ACS Publications
… dilute H 2 SO 4 gives (hydroxymethyl)acylfulvene. The primary allylic hydroxyl thus formed can … (Hydroxymethyl)acylfulvene (MGI.114) was more toxic than a precursor, acylfulvene, but …
Number of citations: 126 pubs.acs.org
DS Siegel, G Piizzi, G Piersanti… - The Journal of organic …, 2009 - ACS Publications
We report our full account of the enantioselective total synthesis of (−)-acylfulvene (1) and (−)-irofulven (2), which features metathesis reactions for the rapid assembly of the molecular …
Number of citations: 62 pubs.acs.org
TC McMorris, R Chimmani, K Alisala… - Journal of medicinal …, 2010 - ACS Publications
Illudin S and M (1, 2) are highly toxic sesquiterpenes found in the basidiomycete Omphalotus illudens. Illudins have a low therapeutic index, but acylfulvene derivatives display potent in …
Number of citations: 43 pubs.acs.org
MJ Kelner, TC McMorris, L Estes, RJ Starr… - Cancer research, 1995 - AACR
… Acylfulvene, inhibited xenograft primary tumor growth and prolonged life span of tumor-bearing animals when administered ip or iv The efficacy of Acylfulvene … of Acylfulvene against a …
Number of citations: 74 aacrjournals.org
MJ Kelner, TC McMorris, MA Montoya, L Estes… - Cancer chemotherapy …, 1997 - Springer
… For the above reasons, we chose an acylfulvene analog for detailed in vitro cytotoxicity studies on the basis that increased acylfulvene in vivo efficacy (versus illudins) is unclear. The …
Number of citations: 23 link.springer.com
J Zhou, D Sturtevant, C Love, A Kulkarni, N Biyani… - Oncotarget, 2023 - ncbi.nlm.nih.gov
… In the current study, we demonstrated the new acylfulvene compound LP-284 has anti-tumor activity including nanomolar potency in fifteen in vitro NHL cell lines and in vivo preclinical …
Number of citations: 5 www.ncbi.nlm.nih.gov
J Gong, VG Vaidyanathan, X Yu… - Journal of the …, 2007 - ACS Publications
Acylfulvenes (AFs) are a class of semisynthetic agents with high toxicity toward certain tumor cells, and for one analogue, hydroxymethylacylfulvene (HMAF), clinical trials are in progress…
Number of citations: 64 pubs.acs.org
RPM Dings, ES Van Laar, M Loren… - Bioconjugate …, 2010 - ACS Publications
Targeted delivery of therapeutic drugs promises to become the norm to treat cancer. Here, we conjugated the cytotoxic agent 6-hydroxypropylacylfulvene (HPAF) to anginex, a peptide …
Number of citations: 54 pubs.acs.org
KE Pietsch, PM Van Midwoud, PW Villalta… - Chemical research in …, 2013 - ACS Publications
Illudin S and its semisynthetic analogue acylfulvene (AF) are structurally similar but elicit different biological responses. AF is a bioreductive alkylating anticancer agent with a favorable …
Number of citations: 40 pubs.acs.org

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